Cas no 2126159-69-9 (lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate)

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a specialized organolithium compound featuring a cyclopropyl-substituted oxadiazole core. Its unique structure combines the reactivity of lithium carboxylate with the stability conferred by the oxadiazole heterocycle, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, potentially improving selectivity in cross-coupling reactions. This compound is particularly useful in nucleophilic substitution and metalation reactions due to its solubility in polar aprotic solvents. Its crystalline form ensures consistent purity, facilitating reproducible results in complex synthetic pathways. Handling under inert conditions is recommended to preserve reactivity.
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate structure
2126159-69-9 structure
Product Name:lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
CAS No:2126159-69-9
MF:C6H5LiN2O3
MW:160.056501150131
CID:4638927
Update Time:2025-11-01

lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
    • lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
    • Inchi: 1S/C6H6N2O3.Li/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
    • InChI Key: OXSLRRDZDLHIJF-UHFFFAOYSA-M
    • SMILES: [Li+].O1C(C2CC2)=NC(C([O-])=O)=N1

lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Pricemore >>

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Additional information on lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Research Briefing on Lithium 5-Cyclopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS: 2126159-69-9)

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS: 2126159-69-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl group and a lithium carboxylate moiety in its structure suggests potential applications in drug development, particularly in modulating ion channels or serving as a pharmacophore in medicinal chemistry.

Recent studies have focused on the synthesis and characterization of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, aiming to elucidate its physicochemical properties and biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structure and purity. Preliminary in vitro assays indicate that this compound exhibits promising activity against specific enzymatic targets, though further mechanistic studies are required to fully understand its mode of action.

One of the key areas of interest is the compound's potential role in central nervous system (CNS) disorders. Given the lithium ion's established use in mood stabilization, researchers are investigating whether the unique structural features of this compound could enhance its bioavailability or target specificity compared to traditional lithium salts. Early-stage animal models have shown encouraging results, but comprehensive pharmacokinetic and toxicological studies are still underway to assess its safety and efficacy.

In addition to its therapeutic potential, lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is being explored as a building block in the synthesis of more complex molecules. Its reactivity and stability under various conditions make it a valuable intermediate in organic synthesis, particularly for the development of new heterocyclic compounds with tailored biological activities. Researchers are also investigating its potential as a ligand in metal-organic frameworks (MOFs) for applications in drug delivery systems.

Despite these promising developments, several challenges remain. The scalability of its synthesis, the optimization of its biological activity, and the mitigation of potential side effects are critical areas that require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research and translate findings into clinical applications.

In conclusion, lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate represents an exciting avenue of research in chemical biology and drug discovery. Its unique structural features and preliminary biological activity warrant continued exploration, with the potential to yield novel therapeutics for a range of diseases. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and assessing its clinical viability.

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